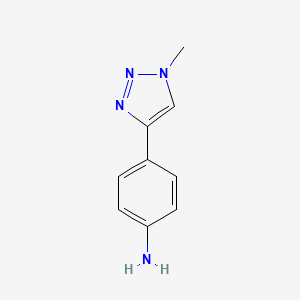
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is a compound that features a triazole ring attached to an aniline moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically involve maintaining a controlled temperature and pressure, and using solvents that facilitate the reaction while being environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
Scientific Research Applications
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is crucial in various physiological processes . The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole ring without additional functional groups.
4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline: A similar compound with a phenyl group instead of a methyl group.
4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline: A compound with a benzyl group, offering different steric and electronic properties.
Uniqueness
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the triazole ring influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(1-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-2-4-8(10)5-3-7/h2-6H,10H2,1H3 |
InChI Key |
RICPPRFNLMRYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


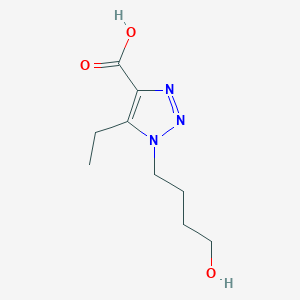
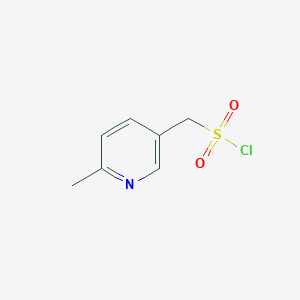
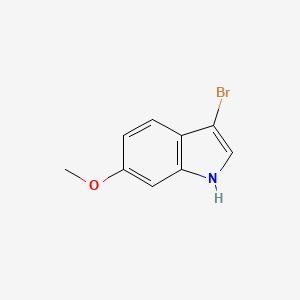
![8-Methyl-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13633877.png)
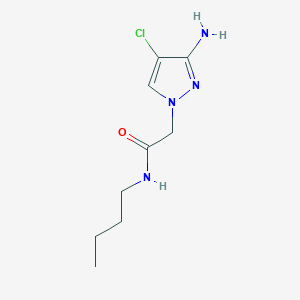
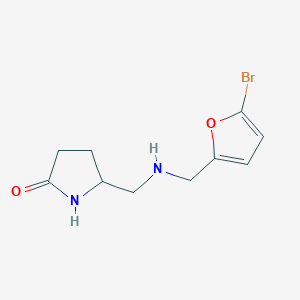
![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
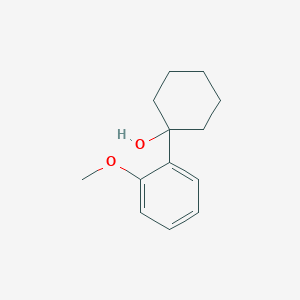
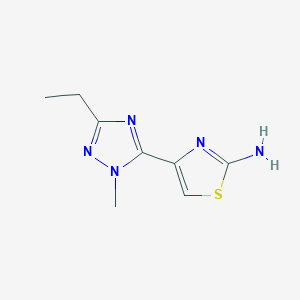
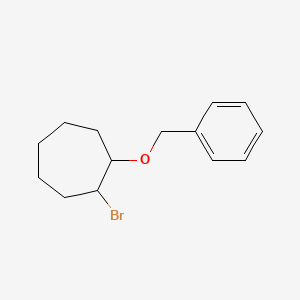
![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)
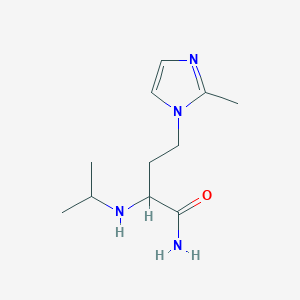
![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide](/img/structure/B13633949.png)
